PG(16:0/16:0)
PG(16:0/16:0)
PG(16:0/16:0), also known as GPG(32:0), belongs to the class of organic compounds known as phosphatidylglycerols. These are glycerophosphoglycerols in which two fatty acids are bonded to the 1-glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylglycerols can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PG(16:0/16:0) is considered to be a glycerophosphoglycerol lipid molecule. PG(16:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PG(16:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PG(16:0/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PG(16:0/16:0) exists in all eukaryotes, ranging from yeast to humans. PG(16:0/16:0) participates in a number of enzymatic reactions. In particular, PG(16:0/16:0) can be biosynthesized from PGP(16:0/16:0); which is mediated by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Furthermore, PG(16:0/16:0) and CDP-DG(16:0/16:0) can be converted into CL(16:0/16:0/16:0/16:0) and cytidine monophosphate; which is mediated by the enzyme cardiolipin synthase. Furthermore, PG(16:0/16:0) can be biosynthesized from PGP(16:0/16:0); which is catalyzed by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Furthermore, PG(16:0/16:0) and CDP-DG(16:0/16:1(9Z)) can be converted into CL(16:0/16:0/16:0/16:1(9Z)) and cytidine monophosphate through its interaction with the enzyme cardiolipin synthase. Furthermore, PG(16:0/16:0) can be biosynthesized from PGP(16:0/16:0); which is catalyzed by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Finally, PG(16:0/16:0) and CDP-DG(16:0/18:0) can be converted into CL(16:0/16:0/16:0/18:0) and cytidine monophosphate; which is catalyzed by the enzyme cardiolipin synthase. In humans, PG(16:0/16:0) is involved in cardiolipin biosynthesis CL(16:0/16:0/16:0/16:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/16:0/16:1(9Z)/18:0) pathway, cardiolipin biosynthesis CL(16:0/16:0/16:0/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(16:0/16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:2(9Z, 12Z)) pathway.
1,2-palmitoyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which both acyl groups are specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is a conjugate acid of a 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-sn-glycerol)(1-).
1,2-palmitoyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which both acyl groups are specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is a conjugate acid of a 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-sn-glycerol)(1-).
Brand Name:
Vulcanchem
CAS No.:
148466-49-3
VCID:
VC21098115
InChI:
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula:
C38H75O10P
Molecular Weight:
723 g/mol
PG(16:0/16:0)
CAS No.: 148466-49-3
Cat. No.: VC21098115
Molecular Formula: C38H75O10P
Molecular Weight: 723 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | PG(16:0/16:0), also known as GPG(32:0), belongs to the class of organic compounds known as phosphatidylglycerols. These are glycerophosphoglycerols in which two fatty acids are bonded to the 1-glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylglycerols can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PG(16:0/16:0) is considered to be a glycerophosphoglycerol lipid molecule. PG(16:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PG(16:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PG(16:0/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PG(16:0/16:0) exists in all eukaryotes, ranging from yeast to humans. PG(16:0/16:0) participates in a number of enzymatic reactions. In particular, PG(16:0/16:0) can be biosynthesized from PGP(16:0/16:0); which is mediated by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Furthermore, PG(16:0/16:0) and CDP-DG(16:0/16:0) can be converted into CL(16:0/16:0/16:0/16:0) and cytidine monophosphate; which is mediated by the enzyme cardiolipin synthase. Furthermore, PG(16:0/16:0) can be biosynthesized from PGP(16:0/16:0); which is catalyzed by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Furthermore, PG(16:0/16:0) and CDP-DG(16:0/16:1(9Z)) can be converted into CL(16:0/16:0/16:0/16:1(9Z)) and cytidine monophosphate through its interaction with the enzyme cardiolipin synthase. Furthermore, PG(16:0/16:0) can be biosynthesized from PGP(16:0/16:0); which is catalyzed by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Finally, PG(16:0/16:0) and CDP-DG(16:0/18:0) can be converted into CL(16:0/16:0/16:0/18:0) and cytidine monophosphate; which is catalyzed by the enzyme cardiolipin synthase. In humans, PG(16:0/16:0) is involved in cardiolipin biosynthesis CL(16:0/16:0/16:0/16:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/16:0/16:1(9Z)/18:0) pathway, cardiolipin biosynthesis CL(16:0/16:0/16:0/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(16:0/16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:2(9Z, 12Z)) pathway. 1,2-palmitoyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which both acyl groups are specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is a conjugate acid of a 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-sn-glycerol)(1-). |
|---|---|
| CAS No. | 148466-49-3 |
| Molecular Formula | C38H75O10P |
| Molecular Weight | 723 g/mol |
| IUPAC Name | [(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
| Standard InChI | InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |
| Standard InChI Key | BIABMEZBCHDPBV-MPQUPPDSSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
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